

# Application Notes and Protocols for the Characterization of 5-(Aminomethyl)-2H-tetrazole

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## Compound of Interest

Compound Name: **5-(Aminomethyl)-2H-tetrazole**

Cat. No.: **B1336002**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of **5-(Aminomethyl)-2H-tetrazole** (CAS No. 31602-63-8)[1][2]. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and chemical research.

## Compound Identification and Properties

- Chemical Name: **5-(Aminomethyl)-2H-tetrazole**
- Synonyms: (2H-Tetrazol-5-yl)methanamine, Glycine tetrazole[2][3]
- CAS Number: 31602-63-8[1][2]
- Molecular Formula: C<sub>2</sub>H<sub>5</sub>N<sub>5</sub>[1][2]
- Molecular Weight: 99.09 g/mol [1][2]
- Structure:

# Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **5-(Aminomethyl)-2H-tetrazole** and for quantitative analysis. A reverse-phase HPLC method is typically suitable for this polar compound.

## Application Note

Reverse-phase HPLC allows for the separation of **5-(Aminomethyl)-2H-tetrazole** from non-polar impurities and potential degradation products. The method's versatility enables its use in routine quality control, stability studies, and reaction monitoring. The choice of a suitable C18 column and an aqueous-organic mobile phase with a buffer is critical for achieving good peak shape and resolution.

## Experimental Protocol

A general reverse-phase HPLC method for the analysis of polar compounds like **5-(Aminomethyl)-2H-tetrazole** is provided below. Method optimization may be required based on the specific instrumentation and sample matrix.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 210 nm
Injection Volume	10 µL
Sample Preparation	Dissolve sample in a mixture of water and acetonitrile (e.g., 95:5 v/v) to a concentration of 1 mg/mL.

Note: For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium acetate are recommended[4][5].

## Data Presentation

Analyte	Retention Time (min)	Purity (%)
5-(Aminomethyl)-2H-tetrazole	Typically early eluting due to polarity	>98% (example)

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **5-(Aminomethyl)-2H-tetrazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR is used to identify the chemical environment of the protons in the aminomethyl group and on the tetrazole ring. <sup>13</sup>C NMR provides information on the carbon atoms, including the tetrazole ring carbon. For tetrazole derivatives, the chemical shift of the tetrazole carbon is typically observed in the range of 150-160 ppm.

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Solvent	DMSO-d <sub>6</sub> or D <sub>2</sub> O	DMSO-d <sub>6</sub> or D <sub>2</sub> O
Instrument Frequency	400 MHz	100 MHz
Reference	Tetramethylsilane (TMS)	Tetramethylsilane (TMS)
Sample Concentration	5-10 mg/mL	20-30 mg/mL

Nucleus	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$	~3.5 - 4.0	Singlet	2H	-CH <sub>2</sub> -
$^1\text{H}$	~7.0 - 8.0 (broad)	Singlet	2H	-NH <sub>2</sub>
$^1\text{H}$	~14.0 - 16.0 (broad)	Singlet	1H	Tetrazole N-H
$^{13}\text{C}$	~40 - 50	-	-	-CH <sub>2</sub> -
$^{13}\text{C}$	~155 - 165	-	-	Tetrazole C5

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH. The N-H and -NH<sub>2</sub> protons are exchangeable and may appear as broad signals or not be observed in D<sub>2</sub>O.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like **5-(Aminomethyl)-2H-tetrazole**. The positive ion mode will likely show the protonated molecule [M+H]<sup>+</sup>. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which often involve the loss of N<sub>2</sub> or HN<sub>3</sub> from the tetrazole ring[6].

| Parameter | Recommended Condition | | --- | --- | --- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | | Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid | | Capillary Voltage | 3.5 kV | | Cone Voltage | 30 V | | Source Temperature | 120 °C | | Desolvation Temperature| 350 °C |

Ion	m/z	Description
[M+H] <sup>+</sup>	100.06	Protonated molecule
[M-N <sub>2</sub> +H] <sup>+</sup>	72.05	Loss of nitrogen
[M-HN <sub>3</sub> +H] <sup>+</sup>	57.05	Loss of hydrazoic acid

Note: The fragmentation pattern of a related compound, 5-Amino-2-methyl-2H-tetrazole (MW 99.09), shows a prominent molecular ion peak in electron ionization mass spectrometry[7].

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

The FTIR spectrum of **5-(Aminomethyl)-2H-tetrazole** is expected to show characteristic absorption bands for the N-H stretching of the amine and the tetrazole ring, C-H stretching of the methylene group, and various vibrations of the tetrazole ring.

| Parameter | Recommended Condition | | --- | --- | --- | | Technique | Attenuated Total Reflectance (ATR) or KBr pellet | | Spectral Range | 4000 - 400 cm<sup>-1</sup> | | Resolution | 4 cm<sup>-1</sup> | | Number of Scans | 32 |

Wavenumber (cm <sup>-1</sup> )	Assignment
3400 - 3200	N-H stretching (amine and tetrazole)
3000 - 2850	C-H stretching (methylene)
1650 - 1550	N-H bending (amine)
1500 - 1300	Tetrazole ring stretching
1100 - 900	Tetrazole ring vibrations

## Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.

## Application Note

For energetic materials like tetrazoles, DSC is a crucial technique for assessing thermal stability. The decomposition of aminotetrazoles is an exothermic process and can occur at elevated temperatures[8][9]. This information is vital for handling and storage safety.

## Experimental Protocol

| Parameter | Recommended Condition | | --- | --- | --- | | Instrument | Differential Scanning Calorimeter | | Sample Pan | Aluminum, hermetically sealed | | Sample Weight | 1 - 3 mg | | Heating Rate | 10 °C/min | | Atmosphere | Nitrogen, 50 mL/min | | Temperature Range | 30 °C to 400 °C |

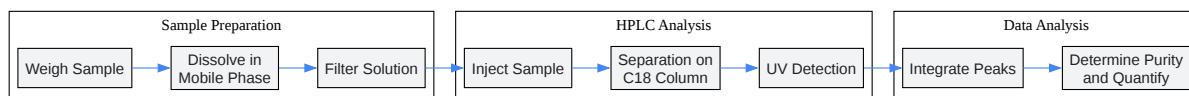
## Expected Thermal Data (Based on related aminotetrazoles)

Thermal Event	Temperature Range (°C)
Melting Point	~265 °C[10]
Onset of Decomposition	> 200 °C

Note: The thermal decomposition of 5-aminotetrazole starts near 200 °C[9].

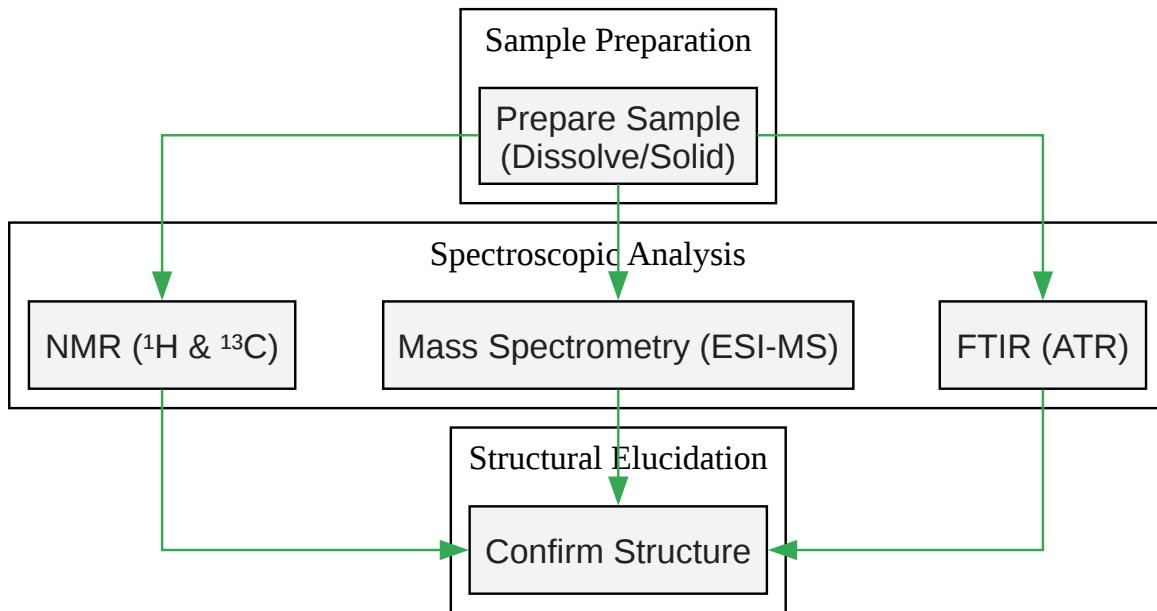
## Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the characterization of **5-(Aminomethyl)-2H-tetrazole**.

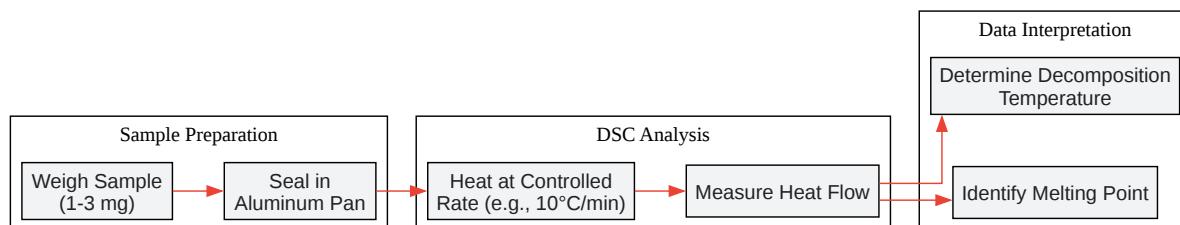


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### HPLC Analysis Workflow

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### Spectroscopic Characterization Workflow

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### Thermal Analysis (DSC) Workflow

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